CP-6, scientifically known as 5-(4-chloro-phenyl)-6-ethyl-pyrimidine-2,4-diamine, is a pharmaceutical compound primarily recognized as a folic acid antagonist. It is commonly used in the treatment of malaria and toxoplasmosis, often in conjunction with sulfonamides. The compound is better known under its synonym Pyrimethamine, which has been extensively studied for its therapeutic applications in various parasitic infections. The compound's DrugBank ID is DB00205, and its CAS number is 58-14-0 .
Pyrimethamine is classified as a small molecule drug and belongs to the category of antimalarials. It acts by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folate in parasites, thereby disrupting their growth and replication. This mechanism makes it effective against Plasmodium species, the causative agents of malaria, as well as Toxoplasma gondii, responsible for toxoplasmosis .
The synthesis of Pyrimethamine involves several key steps:
This synthetic route highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular formula of Pyrimethamine is with a molecular weight of approximately 248.711 g/mol. The structure features a pyrimidine ring substituted with a 4-chlorophenyl group and an ethyl group at specific positions:
CCc1c(c(nc(n1)N)N)c2ccc(cc2)Cl
.WKSAUQYGYAYLPV-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.The compound exhibits no chiral centers, simplifying its stereochemistry .
Pyrimethamine participates in various chemical reactions, primarily focusing on its role as an inhibitor of dihydrofolate reductase. The key reactions include:
These reactions underscore the compound's mechanism of action in disrupting folate metabolism in target organisms .
Pyrimethamine's mechanism of action involves:
Studies indicate that the binding affinity of Pyrimethamine to dihydrofolate reductase is critical for its therapeutic efficacy, making it a valuable agent in treating these infections .
Pyrimethamine exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in pharmaceutical applications .
Pyrimethamine has several significant applications:
The versatility of Pyrimethamine makes it an essential compound in both clinical settings and research environments focused on infectious diseases .
CP-6 represents a core competency within pharmacogenomics education frameworks, specifically defined as: "Use family history to assess predisposition to disease and drug response." This competency bridges fundamental genetic literacy with clinical application skills essential for modern pharmacy practice. Positioned within the Clinical Pharmacogenomics (CP) domain of the American Association of Colleges of Pharmacy (AACP) Pharmacogenomics Special Interest Group (PGx-SIG) framework, CP-6 enables pharmacists to interpret familial risk patterns as proxy indicators of potential genetic variations affecting drug therapy outcomes [1]. The competency transforms family history from a basic screening tool into a strategic assessment methodology for identifying patients who may benefit from targeted pharmacogenomic testing or alternative therapeutic approaches. Unlike direct genetic testing, family history assessment provides a cost-effective gateway to personalized medicine while navigating ethical considerations associated with genetic information [5].
The conceptual structure of CP-6 integrates three foundational pillars: Mendelian inheritance patterns, multifactorial disease risk assessment, and pharmacogenetic variant transmission. Pharmacists proficient in CP-6 demonstrate the ability to systematically collect and interpret three-generation pedigrees, recognize inheritance patterns suggestive of pharmacogenomically relevant conditions, and identify red flag patterns in adverse drug reaction histories across biological relatives. This skill set positions pharmacists as crucial interpreters of heritable risk factors within healthcare teams, particularly for drugs with well-established pharmacogenomic associations such as antithrombotics, psychotropics, and chemotherapeutic agents [1] [6].
The formalization of CP-6 within pharmacy education represents the culmination of two decades of competency framework development in pharmacogenomics. The evolutionary trajectory began with the 2002 AACP Academic Affairs Committee's initial pharmacist competencies in genomics, which established only rudimentary expectations for genetic knowledge application [1]. This foundation underwent substantial transformation through the 2017 updates, which expanded to address clinical implementation challenges, culminating in the comprehensive 2021 AACP PGx-SIG framework where CP-6 emerged as a distinct competency domain [1] [3].
The University of Minnesota College of Pharmacy's curriculum revision process demonstrated the practical challenges in implementing CP-6. Their systematic review revealed that while basic pedigree concepts were introduced in first-year biochemistry courses, advanced application in therapeutic contexts remained inconsistent across the curriculum. Notably, CP-6 was among the competencies already being met prior to their framework-driven revision, primarily through cardiovascular pharmacotherapy content addressing inherited cardiovascular conditions and oncology modules covering hereditary cancer syndromes [1]. This implementation pattern reflects the discipline-specific penetration of pharmacogenomic principles before standardized competency frameworks provided comprehensive direction.
Table 1: Evolution of CP-6 Implementation in Pharmacy Curricula
Implementation Phase | Educational Approach | Primary Teaching Contexts | Limitations |
---|---|---|---|
Pre-Standardization (Pre-2016) | Ad hoc incorporation | Biochemistry foundations; cardiovascular pharmacotherapy | Inconsistent application; lack of clinical correlation |
Early Adoption (2016-2021) | Standalone PGx courses | Elective PGx courses; oncology therapeutics | Limited patient interaction opportunities |
Competency-Based Implementation (2021+) | Integrated vertical curriculum | Pharmaceutical care skills labs; APPE rotations | Faculty expertise gaps; insufficient interprofessional context |
Recent advances in curriculum design have addressed early limitations through deliberate integration strategies. The University of Pittsburgh Medical Center developed Advanced Pharmacy Practice Experiences (APPEs) where students apply CP-6 alongside genetic counseling students in precision medicine clinics, creating authentic interprofessional contexts for family history assessment [3]. Similarly, Ferris State University implemented telehealth-based simulations where student pharmacists collaborate with medical students to interpret family histories within virtual patient cases, demonstrating progressive scaffolding of CP-6 from classroom to clinical application [3].
CP-6 functions as a critical translational bridge between theoretical genetic knowledge and patient-specific clinical decision-making. This competency enables pharmacists to leverage accessible familial data when comprehensive genetic testing remains unavailable or cost-prohibitive. Studies of pharmacogenomics implementation programs reveal that pharmacists proficient in CP-6 contribute substantially to risk stratification by identifying patients with family histories suggestive of clinically actionable pharmacogenomic variants [2] [6].
The INGENIOUS trial demonstrated CP-6's practical application when a pharmacist identified a multi-generational pattern of therapeutic failure with clopidogrel. The pharmacist documented recurrent stent thromboses in a 65-year-old woman and her male relatives, prompting recommendation for CYP2C19 testing that revealed loss-of-function alleles. This familial risk assessment informed the selection of alternative antiplatelet therapy despite the absence of pre-emptive genotyping data [2]. Similarly, pharmacists have applied CP-6 to recognize familial clustering of serious cutaneous adverse reactions to antiepileptics, enabling preemptive avoidance of high-risk medications in previously undiagnosed relatives.
Table 2: Clinical Decision-Making Enhanced Through CP-6 Application
Clinical Scenario | Family History Red Flag | Pharmacogenomic Correlation | Therapeutic Impact |
---|---|---|---|
Clopidogrel non-response | Recurrent stent thrombosis in first-degree relatives | CYP2C19 loss-of-function variants | Alternative antiplatelet selection |
SSRI-induced QT prolongation | Sudden cardiac death in relatives | CYP2C19 ultrarapid metabolizer status | Dose adjustment/agent selection |
Carbamazepine SJS/TEN | Severe dermatologic reactions in relatives | HLA-B*15:02 variant risk | Avoidance of high-risk agents |
Statin-induced myopathy | Persistent myalgias in multiple relatives | SLCO1B1 transporter variants | Alternative statin selection |
The competency's clinical utility extends beyond pharmacotherapy optimization to encompass preventive risk assessment. Pharmacists applying CP-6 principles have identified previously unrecognized familial cancer syndromes through medication history interviews that revealed multi-generational patterns of early-onset malignancies, enabling referrals for genetic counseling and cancer surveillance [6]. This preventive function exemplifies how CP-6 transforms routine medication reconciliation into a risk assessment opportunity, particularly in community pharmacy settings where comprehensive family histories may otherwise remain unexplored.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0